N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
[5-(4-ethylanilino)triazolidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O/c1-2-15-3-7-17(8-4-15)23-20-19(24-26-25-20)21(29)28-13-11-27(12-14-28)18-9-5-16(22)6-10-18/h3-10,19-20,23-26H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBCUXKSRGLORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex compound that has attracted attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring connected to a piperazine moiety and an ethylphenyl group, with a fluorophenyl substituent. The presence of fluorine is notable as it can enhance the compound's lipophilicity and stability, potentially influencing its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity . For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways.
Case Study:
A study evaluated the cytotoxic effects of triazole derivatives on MDA-MB-231 breast cancer cells. The results showed that certain derivatives significantly increased the levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptosis rates compared to controls .
Antimicrobial Activity
Preliminary investigations suggest that the compound may also possess antimicrobial properties . Compounds with similar structures have been tested against various bacterial strains, demonstrating noteworthy inhibition of growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 μg/mL |
| Similar Triazole Derivative A | S. aureus | 10 μg/mL |
| Similar Triazole Derivative B | P. aeruginosa | 12 μg/mL |
The biological activity of the compound is hypothesized to be mediated through multiple mechanisms:
- Enzyme Inhibition : The triazole ring may inhibit enzymes critical for cancer cell proliferation.
- Receptor Binding : The piperazine moiety can facilitate binding to neurotransmitter receptors, potentially influencing neuropharmacological activities.
- Antioxidant Effects : Some studies suggest that triazole derivatives exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.
Research Highlights:
Recent studies have focused on the pharmacological potentials of triazole derivatives, highlighting their roles as enzyme inhibitors and their capacity to induce apoptosis in cancer cells . Furthermore, ongoing research aims to elucidate the structure–activity relationship (SAR) to better understand how modifications in chemical structure can enhance biological efficacy.
Comparison with Similar Compounds
Core Scaffold Variations
Key Observations :
- Fluorophenyl Groups : The 4-fluorophenyl substitution in the target compound and PC945 enhances metabolic stability and enzyme binding (e.g., CYP51A1 in PC945) .
- Hybrid Designs : Bomedemstat integrates a triazole with a benzamide, demonstrating structural flexibility for targeting epigenetic enzymes .
Pharmacological Activity and Structure-Activity Relationships (SAR)
Antifungal Activity
Anticancer Potential
SAR Insights
- Triazole Position : 1,2,3-Triazole at the 5-position (target compound) vs. 1-position (bomedemstat) alters spatial orientation, affecting receptor engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
